2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N,N-diisopropylacetamide
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Description
2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N,N-diisopropylacetamide is a useful research compound. Its molecular formula is C24H32FN3O4 and its molecular weight is 445.535. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs have a wide range of biological and pharmaceutical activity, suggesting that the compound might interact with multiple targets.
Mode of Action
It’s known that piperazine derivatives can interact with various receptors and enzymes, leading to a wide range of biological effects
Biochemical Pathways
Given the wide range of biological activities associated with piperazine derivatives , it’s likely that this compound could affect multiple pathways
Result of Action
Given the wide range of biological activities associated with piperazine derivatives , it’s likely that this compound could have multiple effects at the molecular and cellular level
Properties
IUPAC Name |
2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32FN3O4/c1-17(2)28(18(3)4)24(30)16-32-23-15-31-21(13-22(23)29)14-26-9-11-27(12-10-26)20-7-5-19(25)6-8-20/h5-8,13,15,17-18H,9-12,14,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNAIZAXGREXDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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